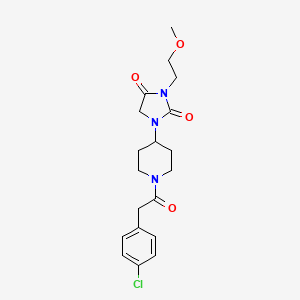

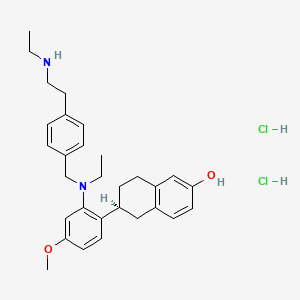

![molecular formula C22H23ClN2O4S B2734384 3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline CAS No. 872206-09-2](/img/structure/B2734384.png)

3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline” is a complex organic molecule that contains several functional groups including a sulfonyl group, a chlorophenyl group, a piperidine ring, and a quinoline ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The sulfonyl group attached to the chlorophenyl group could potentially participate in various chemical reactions .Applications De Recherche Scientifique

Anticancer Activity

Compounds derived from 4-aminoquinoline, incorporating sulfonyl analogs, have been investigated for their anticancer properties. A study by Solomon, Pundir, and Lee (2019) focused on the cytotoxicity of these compounds against breast tumor cell lines, highlighting one compound, VR23, for its effectiveness across a wide range of cancers. VR23 was found to be potentially less toxic to normal cells while inducing cell cycle arrest and apoptosis in cancer cells (Solomon, Pundir, & Lee, 2019).

Pro-apoptotic Effects

Sulfonyl derivatives, including quinoline and piperidine moieties, have been synthesized and evaluated for their pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation. This study by Cumaoğlu et al. (2015) demonstrated significant reduction in cell proliferation and induction of pro-apoptotic genes, highlighting the therapeutic potential of these compounds in cancer treatment (Cumaoğlu et al., 2015).

Synthesis Methods

Research by Brizgys, Jung, and Floreancig (2012) explored stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides, contributing to the development of novel synthetic pathways for creating piperidine structures with potential biological activity (Brizgys, Jung, & Floreancig, 2012).

Structural and Spectroscopic Analysis

The crystal structure, spectroscopic, and quantum chemical studies of a novel compound closely related to the query were conducted by Fatma et al. (2017). This research provided insights into the molecular geometry, hyperpolarizability, and local reactivity descriptors, aiding in the understanding of the compound's interactions and stability (Fatma et al., 2017).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S/c1-28-19-12-17-18(13-20(19)29-2)24-14-21(22(17)25-10-4-3-5-11-25)30(26,27)16-8-6-15(23)7-9-16/h6-9,12-14H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXLQADOGOFICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

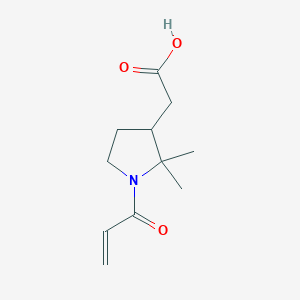

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)

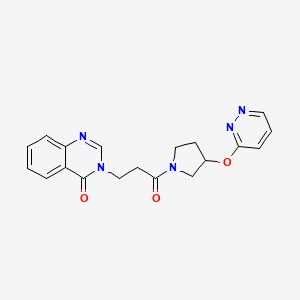

![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2734305.png)

![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2734312.png)

![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)

![6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2734317.png)